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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B560491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of GSK1059865, a

selective orexin-1 receptor (OX1R) antagonist, across various animal models of addiction and

compulsive behaviors. By presenting quantitative data, detailed experimental protocols, and

visual representations of its mechanism of action and experimental workflows, this document

aims to serve as a valuable resource for researchers investigating the therapeutic potential of

targeting the orexin system.

Mechanism of Action: Targeting the Orexin-1
Receptor
GSK1059865 exerts its pharmacological effects by selectively blocking the binding of the

neuropeptides orexin-A and orexin-B to the orexin-1 receptor (OX1R).[1][2] The OX1R is a Gq-

protein coupled receptor predominantly involved in motivation and reward-seeking behaviors.

[2][3] Its activation by orexins initiates a signaling cascade involving the activation of

phospholipase C (PLC), leading to an increase in intracellular calcium levels. By antagonizing

this receptor, GSK1059865 effectively dampens the downstream signaling that is thought to

drive compulsive drug-seeking and consumption.
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Orexin-1 Receptor Signaling Pathway and GSK1059865's Point of Intervention.

Comparative Efficacy in Animal Models
GSK1059865 has demonstrated significant efficacy in attenuating addiction-related behaviors

in multiple preclinical models. The following tables summarize the key quantitative findings from

these studies, offering a side-by-side comparison of its effects.

Alcohol Dependence Model (Mice)
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This model utilizes chronic intermittent ethanol (CIE) vapor exposure to induce a state of

alcohol dependence in mice, leading to escalated voluntary ethanol intake.

Treatment
Group

Dose (mg/kg,
i.p.)

Ethanol Intake
(g/kg)

Percent
Reduction vs.
Vehicle

Reference

Vehicle (Ethanol-

Dependent)
- ~3.5 - [1]

GSK1059865

(Ethanol-

Dependent)

3 ~2.5 ~28.6%

GSK1059865

(Ethanol-

Dependent)

10 ~1.8 ~48.6%

GSK1059865

(Ethanol-

Dependent)

30 ~1.5 ~57.1%

Vehicle (Non-

Dependent)
- ~2.7 -

GSK1059865

(Non-Dependent)
3, 10

No significant

effect
-

GSK1059865

(Non-Dependent)
30

Significant

reduction
-

Key Finding: GSK1059865 dose-dependently and selectively reduces excessive alcohol

consumption in dependent mice, with minimal impact on moderate drinking in non-dependent

animals. Notably, it did not affect the intake of a palatable sucrose solution, suggesting a

specific effect on compulsive reward-seeking rather than general appetite.

Binge Eating Model (Rats)
This model uses a combination of intermittent food restriction and stress to induce binge-like

consumption of highly palatable food in female rats.
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Treatment
Group

Dose (mg/kg,
s.c.)

Binge Food
Intake (g)

Percent
Reduction vs.
Vehicle

Reference

Vehicle - ~8.0 -

GSK1059865 10 ~5.0 ~37.5%

GSK1059865 30 ~4.0 ~50%

JNJ-10397049

(OX2R

Antagonist)

10, 30
No significant

effect
-

SB-649868 (Dual

OX1/OX2R

Antagonist)

10, 30
Significant

reduction
-

Key Finding: GSK1059865 significantly reduces binge-like eating of highly palatable food at

doses that do not affect the intake of standard chow. The lack of efficacy of the selective OX2R

antagonist JNJ-10397049 in this model further underscores the specific role of OX1R in

mediating this compulsive behavior.

Detailed Experimental Protocols
Chronic Intermittent Ethanol (CIE) Exposure in Mice
This protocol is adapted from the study by Lopez et al. (2016).

Animals: Adult male C57BL/6J mice are used.

Housing: Mice are individually housed with ad libitum access to food and water, maintained

on a 12-hour light/dark cycle.

Baseline Ethanol Intake: Prior to vapor exposure, baseline voluntary ethanol intake is

established using a two-bottle choice procedure (15% v/v ethanol vs. water) for several

weeks.

CIE Procedure:
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Mice are placed in vapor inhalation chambers for 16 hours per day (e.g., from 5:00 PM to

9:00 AM).

Ethanol is volatilized and delivered into the chambers to achieve target blood ethanol

concentrations (e.g., 150-200 mg/dL).

Control animals are exposed to air under identical conditions.

This is followed by an 8-hour period of abstinence in their home cages.

This cycle is repeated for 4 consecutive days, followed by a 3-day period of abstinence.

Ethanol and Sucrose Drinking Sessions:

Following multiple cycles of CIE or air exposure, mice are tested for their voluntary intake

of 15% ethanol or 10% sucrose in their home cages during a 2-hour session.

Drug Administration:

GSK1059865 or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior

to the start of the drinking session.

A within-subjects design is typically used, where each animal receives all drug doses in a

counterbalanced order.

Chronic Intermittent Ethanol (CIE) Experimental Workflow
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Workflow for the Chronic Intermittent Ethanol (CIE) Mouse Model.
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Binge Eating Model in Rats
This protocol is based on the model described by Piccoli et al. (2012).

Animals: Adult female Wistar rats are used.

Housing: Rats are individually housed with ad libitum access to water and standard chow,

except during periods of food restriction.

Binge Eating Induction:

Food Restriction: For 4 consecutive days, rats are food-restricted to 60% of their baseline

intake.

Refeeding and Palatable Food Access: For the following 3 days, rats have ad libitum

access to standard chow and 2-hour access to a highly palatable, sugary, and fatty food.

Stress: On the final day of the refeeding period, prior to the palatable food access, a

frustration stressor is introduced where the palatable food is visible but inaccessible for 15

minutes.

This entire 7-day cycle is repeated three times to establish a stable binge-eating

phenotype.

Drug Testing:

On the test day, GSK1059865 or vehicle is administered subcutaneously (s.c.) 60 minutes

before the 2-hour access to the highly palatable food.

The amount of palatable food and standard chow consumed is measured.

Conclusion
The available preclinical data consistently demonstrate that GSK1059865 is effective in

reducing compulsive-like behaviors in well-validated animal models of alcohol dependence and

binge eating. Its selectivity for the OX1R appears to be a key factor in its efficacy, as targeting

the OX2R alone does not produce similar effects in the binge eating model. These findings

strongly support the continued investigation of selective OX1R antagonism as a promising
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therapeutic strategy for the treatment of addiction and other disorders characterized by

compulsive reward-seeking. Further research is warranted to explore the efficacy of

GSK1059865 in other models of addiction and to elucidate the precise neural circuits through

which it exerts its therapeutic effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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